molecular formula C28H31NO5S B11576269 propyl 2-[({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propyl 2-[({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11576269
M. Wt: 493.6 g/mol
InChI Key: BYYFUOKCPYSRRE-UHFFFAOYSA-N
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Description

Propyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-amido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indene moiety, and a cycloheptathiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-amido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-amido intermediate, which is then coupled with the indene derivative. The final step involves the formation of the cycloheptathiophene ring system and esterification with propyl alcohol.

    Preparation of Furan-2-amido Intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-amido compound.

    Coupling with Indene Derivative: The furan-2-amido intermediate is then reacted with 2,3-dihydro-1H-inden-5-yloxy methyl chloride in the presence of a base to form the desired intermediate.

    Formation of Cycloheptathiophene Ring: The intermediate is subjected to cyclization conditions to form the cycloheptathiophene ring.

    Esterification: The final step involves esterification with propyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene and furan moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with various biological pathways may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which propyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-amido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share some structural similarities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furfural are structurally related due to the presence of the furan ring.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.

Uniqueness

What sets propyl 2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-amido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate apart is the combination of these diverse functional groups within a single molecule

Properties

Molecular Formula

C28H31NO5S

Molecular Weight

493.6 g/mol

IUPAC Name

propyl 2-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H31NO5S/c1-2-15-32-28(31)25-22-9-4-3-5-10-24(22)35-27(25)29-26(30)23-14-13-21(34-23)17-33-20-12-11-18-7-6-8-19(18)16-20/h11-14,16H,2-10,15,17H2,1H3,(H,29,30)

InChI Key

BYYFUOKCPYSRRE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)COC4=CC5=C(CCC5)C=C4

Origin of Product

United States

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